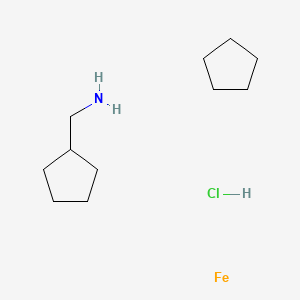

(Aminomethyl)-ferrocene HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le chlorhydrate de (aminométhyl)ferrocène est un composé organométallique qui présente une partie ferrocène liée à un groupe aminométhyle, la forme de sel chlorhydrate améliorant sa solubilité dans l’eau. Le ferrocène lui-même est un métallocène bien connu constitué de deux cycles cyclopentadiényle liés à un atome de fer central.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du chlorhydrate de (aminométhyl)ferrocène implique généralement la réaction de Mannich, où le ferrocène réagit avec le formaldéhyde et une amine secondaire, suivie d’un traitement avec de l’acide chlorhydrique pour former le sel chlorhydrate. Les conditions réactionnelles incluent généralement :

Réactifs : Ferrocène, formaldéhyde, amine secondaire (par exemple, diméthylamine), acide chlorhydrique.

Conditions : La réaction est généralement effectuée dans un solvant organique tel que l’éthanol ou le méthanol, à température ambiante ou à des températures légèrement plus élevées.

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques pour le chlorhydrate de (aminométhyl)ferrocène ne soient pas largement documentées, l’approche générale impliquerait une mise à l’échelle des procédures de synthèse en laboratoire. Cela comprend l’optimisation des conditions réactionnelles pour des rendements et une pureté plus élevés, et l’utilisation de réacteurs à écoulement continu pour améliorer l’efficacité et la sécurité.

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate de (aminométhyl)ferrocène subit différents types de réactions chimiques, notamment :

Oxydation : La partie ferrocène peut être oxydée en ion ferrocènium à l’aide d’agents oxydants tels que le chlorure ferrique.

Réduction : Le groupe aminométhyle peut être réduit en amine primaire à l’aide d’agents réducteurs tels que l’hydrure de lithium et d’aluminium.

Substitution : Le groupe aminométhyle peut participer à des réactions de substitution nucléophile, où le groupe amino est remplacé par d’autres nucléophiles.

Réactifs et conditions courants :

Oxydation : Chlorure ferrique dans un solvant aqueux ou organique.

Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.

Substitution : Divers nucléophiles (par exemple, halogénures, thiols) dans des solvants polaires.

Principaux produits :

Oxydation : Dérivés de l’ion ferrocènium.

Réduction : Dérivés de l’amine primaire.

Substitution : Dérivés du ferrocène substitués avec différents groupes fonctionnels remplaçant le groupe aminométhyle.

4. Applications de la recherche scientifique

Le chlorhydrate de (aminométhyl)ferrocène a une large gamme d’applications dans la recherche scientifique :

Chimie : Utilisé comme ligand en chimie de coordination et comme élément constitutif pour synthétiser des composés organométalliques plus complexes.

Biologie : Étudié pour son potentiel en tant que molécule biologiquement active en raison de la capacité de la partie ferrocène à interagir avec les systèmes biologiques.

Médecine : Exploré pour son utilisation potentielle dans la conception de médicaments, en particulier dans le développement d’agents anticancéreux et antimicrobiens.

Industrie : Utilisé dans le développement de matériaux aux propriétés électroniques et magnétiques uniques, tels que les polymères et les catalyseurs à base de ferrocène.

Applications De Recherche Scientifique

(Aminomethyl)-ferrocene HCl has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex organometallic compounds.

Biology: Investigated for its potential as a bioactive molecule due to the ferrocene moiety’s ability to interact with biological systems.

Medicine: Explored for its potential use in drug design, particularly in the development of anticancer and antimicrobial agents.

Industry: Utilized in the development of materials with unique electronic and magnetic properties, such as ferrocene-based polymers and catalysts.

Mécanisme D'action

Le mécanisme par lequel le chlorhydrate de (aminométhyl)ferrocène exerce ses effets dépend de l’application spécifique. Dans les systèmes biologiques, la partie ferrocène peut interagir avec les composants cellulaires, perturbant potentiellement les processus cellulaires ou améliorant l’activité de certaines enzymes. Le groupe aminométhyle peut faciliter la liaison aux cibles biologiques, améliorant l’efficacité du composé. Les cibles moléculaires et les voies exactes impliquées varient en fonction du contexte d’utilisation spécifique.

Composés similaires :

(Méthyl)ferrocène : Dépourvu du groupe amino, ce qui se traduit par une réactivité et des applications différentes.

(hydroxyméthyl)ferrocène : Contient un groupe hydroxyle au lieu d’un groupe amino, ce qui conduit à des propriétés chimiques et des utilisations différentes.

(Carboxyméthyl)ferrocène :

Unicité : Le chlorhydrate de (aminométhyl)ferrocène est unique en raison de la présence du groupe aminométhyle, qui confère une réactivité chimique distincte et un potentiel de formation de liaisons hydrogène. Cela le rend particulièrement utile dans les applications nécessitant des interactions spécifiques avec les molécules biologiques ou d’autres entités chimiques.

Comparaison Avec Des Composés Similaires

(Methyl)-ferrocene: Lacks the amino group, resulting in different reactivity and applications.

(Hydroxymethyl)-ferrocene: Contains a hydroxyl group instead of an amino group, leading to different chemical properties and uses.

(Carboxymethyl)-ferrocene:

Uniqueness: (Aminomethyl)-ferrocene HCl is unique due to the presence of the aminomethyl group, which imparts distinct chemical reactivity and potential for forming hydrogen bonds. This makes it particularly useful in applications requiring specific interactions with biological molecules or other chemical entities.

Propriétés

Numéro CAS |

12261-29-9 |

|---|---|

Formule moléculaire |

C11H24ClFeN |

Poids moléculaire |

261.61 g/mol |

Nom IUPAC |

cyclopentane;cyclopentylmethanamine;iron;hydrochloride |

InChI |

InChI=1S/C6H13N.C5H10.ClH.Fe/c7-5-6-3-1-2-4-6;1-2-4-5-3-1;;/h6H,1-5,7H2;1-5H2;1H; |

Clé InChI |

CIOJWQZLSGXGDS-UHFFFAOYSA-N |

SMILES canonique |

C1CCCC1.C1CCC(C1)CN.Cl.[Fe] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rac-(1R,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride](/img/structure/B11820894.png)

![Methyl 2-[methoxy(methoxycarbonyl)amino]acetate](/img/structure/B11820901.png)

![1-[(2,4-Dimethylphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11820918.png)

![sodium;4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoic acid](/img/structure/B11820947.png)

![2-[1-(Methylamino)cyclohexyl]acetic acid](/img/structure/B11820973.png)

![4-[(dimethylamino)methyl]-N'-hydroxybenzenecarboximidamide](/img/structure/B11820984.png)